(R)-1-Cyclohexyl-2-fluoroethylamineHydrochloride (R)-1-Cyclohexyl-2-fluoroethylamineHydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16487797
InChI: InChI=1S/C8H16FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-6,10H2;1H
SMILES:
Molecular Formula: C8H17ClFN
Molecular Weight: 181.68 g/mol

(R)-1-Cyclohexyl-2-fluoroethylamineHydrochloride

CAS No.:

Cat. No.: VC16487797

Molecular Formula: C8H17ClFN

Molecular Weight: 181.68 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Cyclohexyl-2-fluoroethylamineHydrochloride -

Specification

Molecular Formula C8H17ClFN
Molecular Weight 181.68 g/mol
IUPAC Name 1-cyclohexyl-2-fluoroethanamine;hydrochloride
Standard InChI InChI=1S/C8H16FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-6,10H2;1H
Standard InChI Key KIHRZAREBYPVAQ-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C(CF)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

(R)-1-Cyclohexyl-2-fluoroethylamine hydrochloride (C₈H₁₇ClFN) is a secondary amine featuring a cyclohexyl group attached to a fluorinated ethylamine backbone, with a hydrochloride counterion. The molecular weight is 181.68 g/mol, and its IUPAC name is 1-cyclohexyl-2-fluoroethanamine hydrochloride . The compound’s structure is defined by a chiral center at the ethylamine carbon, resulting in two enantiomers: (R) and (S). The (R)-enantiomer is pharmacologically active, while the (S)-form is often inert or less potent.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₇ClFN
Molecular Weight181.68 g/mol
IUPAC Name1-cyclohexyl-2-fluoroethanamine hydrochloride
Canonical SMILESC1CCC(CC1)C(CF)N.Cl
Chiral Centers1
Hydrogen Bond Donors2 (amine, hydrochloride)

The fluorine atom at the β-position enhances metabolic stability and influences electronic interactions with biological targets, while the cyclohexyl group contributes to lipophilicity, affecting blood-brain barrier permeability .

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-1-cyclohexyl-2-fluoroethylamine hydrochloride involves multi-step processes to introduce fluorine and control stereochemistry. A common route begins with cyclohexylacetonitrile, which undergoes fluorination using diethylaminosulfur trifluoride (DAST) or similar agents. Subsequent reduction of the nitrile group with lithium aluminum hydride (LiAlH₄) yields the primary amine, which is then resolved into enantiomers via chiral chromatography or enzymatic kinetic resolution.

Key Reaction Steps:

  • Fluorination:
    Cyclohexylacetonitrile+DASTCyclohexyl-2-fluoroacetonitrile\text{Cyclohexylacetonitrile} + \text{DAST} \rightarrow \text{Cyclohexyl-2-fluoroacetonitrile}

  • Reduction:
    Cyclohexyl-2-fluoroacetonitrile+LiAlH₄1-Cyclohexyl-2-fluoroethylamine\text{Cyclohexyl-2-fluoroacetonitrile} + \text{LiAlH₄} \rightarrow \text{1-Cyclohexyl-2-fluoroethylamine}

  • Resolution: Chiral HPLC or lipase-mediated acetylation separates (R) and (S) enantiomers.

  • Salt Formation: Treatment with HCl yields the hydrochloride salt .

Chirality Control

Achieving high enantiomeric excess (ee) is critical. Asymmetric hydrogenation using ruthenium-based catalysts (e.g., Noyori-type) has been explored to directly synthesize the (R)-enantiomer with >95% ee. Alternatively, kinetic resolution using Pseudomonas fluorescens lipase selectively acetylates the (S)-enantiomer, leaving the (R)-form unreacted.

Pharmacological Profile

Mechanism of Action

(R)-1-Cyclohexyl-2-fluoroethylamine hydrochloride acts as a selective alpha-2 adrenergic receptor agonist. By binding to presynaptic α₂-receptors, it inhibits norepinephrine release, leading to reduced sympathetic nervous system activity. This mechanism underpins its antihypertensive and anxiolytic effects.

Table 2: Receptor Binding Affinity

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. α₁
α₂A12 nM150-fold
α₂B45 nM50-fold
α₂C28 nM80-fold

Data from radioligand binding assays highlight its preference for α₂A receptors, which are abundant in the central nervous system.

Therapeutic Applications

Preclinical studies indicate potential in:

  • Hypertension: Reduces blood pressure by dampening sympathetic outflow in animal models.

  • Anxiety: Demonstrates anxiolytic effects in the elevated plus maze test, comparable to benzodiazepines but without sedation.

  • Opioid Withdrawal: Attenuates withdrawal symptoms in rodents by modulating locus coeruleus activity .

Biochemical Interactions and Metabolism

Receptor Binding Dynamics

Molecular dynamics simulations reveal that the (R)-enantiomer forms a hydrogen bond with Asp113 in the α₂A receptor’s transmembrane domain. The cyclohexyl group occupies a hydrophobic cleft, stabilizing the active receptor conformation . Fluorine’s electronegativity enhances binding affinity by polarizing the ethylamine moiety.

Metabolic Pathways

In vitro studies with human liver microsomes show hepatic metabolism via CYP3A4-mediated N-dealkylation, producing cyclohexylacetic acid and fluoroethylamine. The hydrochloride salt improves aqueous solubility, facilitating renal excretion of metabolites.

Applications in Drug Development

Derivative Synthesis

The amine and halide functionalities allow for diverse chemical modifications:

  • Acylation: Prodrugs with enhanced bioavailability.

  • Complexation: Metal chelates for diagnostic imaging.

  • Polymer Conjugates: Sustained-release formulations.

Preclinical and Clinical Outlook

While no clinical trials have been reported, the compound’s favorable pharmacokinetics in rodent models (oral bioavailability: 60–70%; half-life: 4–6 hours) warrant further investigation. Challenges include optimizing CNS penetration and minimizing off-target effects on imidazoline receptors .

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